molecular formula C22H25N3O5S B2654874 3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 443353-69-3

3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2654874
CAS No.: 443353-69-3
M. Wt: 443.52
InChI Key: JDLHVIKBXYYLCT-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups in its structure suggests that it may exhibit a range of chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenethylamine and various quinazoline precursors. The key steps may involve:

    Condensation reactions: to form the quinazoline core.

    Thionation: to introduce the thioxo group.

    Amidation: to attach the carboxamide group.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate reactions.

    Solvent selection: to enhance solubility and reaction rates.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the oxo or thioxo groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or cellular pathways.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would likely involve interactions with specific molecular targets such as enzymes or receptors. The presence of the quinazoline core suggests potential inhibition of kinases or other enzymes involved in cellular signaling pathways. The methoxy and thioxo groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Such as gefitinib or erlotinib, which are known kinase inhibitors.

    Thioxo compounds: Like thioacetamide, which has different biological activities.

Uniqueness

The unique combination of functional groups in 3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide may confer distinct chemical reactivity and biological properties compared to other quinazoline derivatives.

Properties

CAS No.

443353-69-3

Molecular Formula

C22H25N3O5S

Molecular Weight

443.52

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H25N3O5S/c1-28-11-9-23-20(26)15-5-6-16-17(13-15)24-22(31)25(21(16)27)10-8-14-4-7-18(29-2)19(12-14)30-3/h4-7,12-13H,8-11H2,1-3H3,(H,23,26)(H,24,31)

InChI Key

JDLHVIKBXYYLCT-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC3=CC(=C(C=C3)OC)OC

solubility

not available

Origin of Product

United States

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